molecular formula C15H22N2OS B4631258 2,6-dimethyl-N-(1-phenylethyl)morpholine-4-carbothioamide

2,6-dimethyl-N-(1-phenylethyl)morpholine-4-carbothioamide

Cat. No.: B4631258
M. Wt: 278.4 g/mol
InChI Key: AEGWMGBVSPXNBW-UHFFFAOYSA-N
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Description

2,6-Dimethyl-N-(1-phenylethyl)morpholine-4-carbothioamide is an organic compound with a complex structure that includes a morpholine ring, a phenylethyl group, and a carbothioamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dimethyl-N-(1-phenylethyl)morpholine-4-carbothioamide typically involves multiple steps. One common method starts with the preparation of 2,6-dimethylmorpholine, which can be synthesized through the reaction of 2,6-dimethylphenol with morpholine under specific conditions Finally, the carbothioamide group is introduced by reacting the intermediate compound with a suitable thiocarbamoyl chloride under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethyl-N-(1-phenylethyl)morpholine-4-carbothioamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the carbothioamide group to a corresponding amine.

    Substitution: The phenylethyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

2,6-Dimethyl-N-(1-phenylethyl)morpholine-4-carbothioamide has several scientific research applications:

Mechanism of Action

The mechanism by which 2,6-dimethyl-N-(1-phenylethyl)morpholine-4-carbothioamide exerts its effects involves interactions with specific molecular targets. The carbothioamide group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The phenylethyl group may enhance the compound’s ability to cross cell membranes, increasing its bioavailability and effectiveness .

Comparison with Similar Compounds

Similar Compounds

    2,6-Dimethylmorpholine: A simpler analog without the phenylethyl and carbothioamide groups.

    N-Phenylethylmorpholine: Lacks the dimethyl and carbothioamide groups.

    Morpholine-4-carbothioamide: Lacks the dimethyl and phenylethyl groups.

Uniqueness

2,6-Dimethyl-N-(1-phenylethyl)morpholine-4-carbothioamide is unique due to the combination of its functional groups, which confer distinct chemical properties and potential biological activities. The presence of both the phenylethyl and carbothioamide groups enhances its versatility in chemical reactions and its potential as a therapeutic agent.

Properties

IUPAC Name

2,6-dimethyl-N-(1-phenylethyl)morpholine-4-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2OS/c1-11-9-17(10-12(2)18-11)15(19)16-13(3)14-7-5-4-6-8-14/h4-8,11-13H,9-10H2,1-3H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEGWMGBVSPXNBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C(=S)NC(C)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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